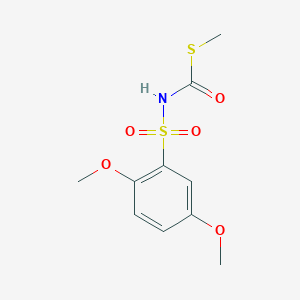![molecular formula C11H13BrO4S B14387615 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid CAS No. 89730-22-3](/img/structure/B14387615.png)
2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a bromine atom and a methanesulfonyl group on a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like methanesulfonyl chloride. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Bromo-2-methoxybenzoic acid
- 3-Bromo-5-methoxy-2-propyl-benzoic acid
- 1-Bromo-3-(methylsulfonyl)benzene
Uniqueness: 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid is unique due to the presence of both a bromine atom and a methanesulfonyl group on a propyl chain attached to the benzoic acid core
Properties
CAS No. |
89730-22-3 |
|---|---|
Molecular Formula |
C11H13BrO4S |
Molecular Weight |
321.19 g/mol |
IUPAC Name |
2-(3-bromo-3-methylsulfonylpropyl)benzoic acid |
InChI |
InChI=1S/C11H13BrO4S/c1-17(15,16)10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |
InChI Key |
GLIUJGWGWXZRQR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(CCC1=CC=CC=C1C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
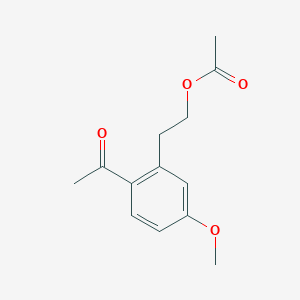
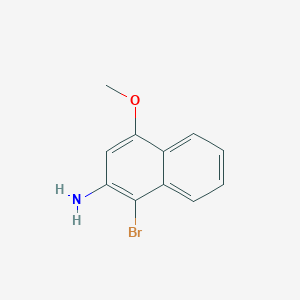

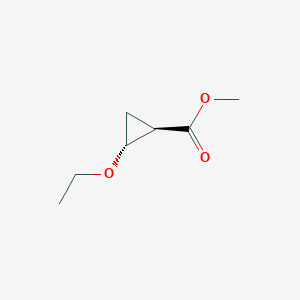
![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)
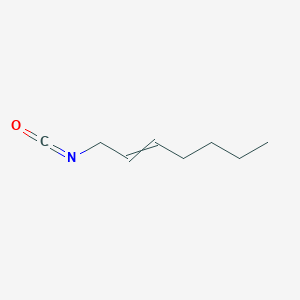


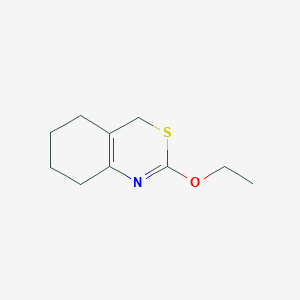
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate](/img/structure/B14387605.png)
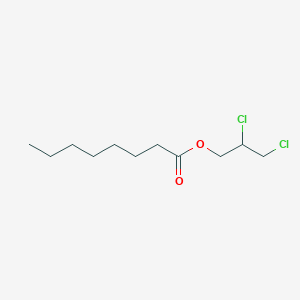
![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)
